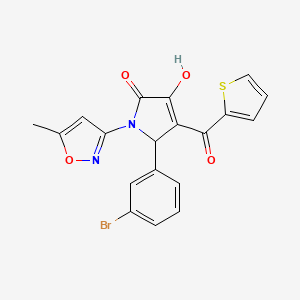
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C19H13BrN2O4S and its molecular weight is 445.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-(3-bromophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.
Chemical Structure and Properties
The compound has a molecular formula of C19H13BrN2O4S and a molecular weight of 445.29 g/mol. The structural components include a bromophenyl group, a hydroxy group, an isoxazole moiety, and a thiophene carbonyl group, which collectively contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. A study evaluating various isoxazole-substituted acetamides demonstrated good activity against both bacterial and fungal strains, suggesting that similar derivatives may enhance the efficacy of this compound .
Table 1: Antimicrobial Activity of Isoxazole Derivatives
| Compound | Bacterial Strain | Fungal Strain | Activity Level |
|---|---|---|---|
| 5b | E. coli | C. albicans | Good |
| 5d | S. aureus | A. niger | Excellent |
| 5f | P. aeruginosa | F. oxysporum | Moderate |
Anti-inflammatory Potential
The compound's structure suggests it may have anti-inflammatory properties, similar to other pyrrole derivatives which have been shown to inhibit inflammatory cytokines in vitro . The presence of the thiophene ring may also contribute to this activity due to its known effects on inflammatory pathways.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific biological targets involved in the inflammatory response and microbial resistance mechanisms.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several derivatives based on the isoxazole framework and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications to the isoxazole ring significantly impacted the efficacy against resistant strains . This suggests that further modification of this compound could yield compounds with enhanced antimicrobial properties.
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo studies on related pyrrole compounds have shown promising results in reducing inflammation markers in animal models . This indicates potential for similar outcomes with the compound , warranting further exploration into its therapeutic applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-4-hydroxy-1-(5-methyl-1,2-oxazol-3-yl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O4S/c1-10-8-14(21-26-10)22-16(11-4-2-5-12(20)9-11)15(18(24)19(22)25)17(23)13-6-3-7-27-13/h2-9,16,24H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOHHNUURSUIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC(=CC=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














